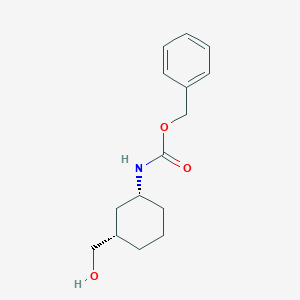![molecular formula C6H11ClFN B8050061 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B8050061.png)
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound characterized by its unique bicyclic structure and the presence of a fluoromethyl group attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor, such as bicyclo[1.1.1]pentane.
Fluoromethylation: The bicyclic precursor undergoes fluoromethylation, where a fluoromethyl group is introduced to the structure. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
Amination: The fluoromethylated intermediate is then subjected to amination to introduce the amine group. This step may involve the use of ammonia or an amine source under specific reaction conditions.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the fluoromethyl or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Fluoromethyl-substituted ketones or aldehydes.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Derivatives with different functional groups replacing the fluoromethyl or amine groups.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.
Comparación Con Compuestos Similares
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Contains a longer fluorinated alkyl chain.
Uniqueness: 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its bicyclic structure and the presence of a fluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. These properties make it suitable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJFFZVYKPXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)

![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
![Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B8050025.png)
![5-Fluorobicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8050044.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride](/img/structure/B8050053.png)
![7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8050066.png)
![(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]](/img/structure/B8050068.png)
![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B8050073.png)
![6-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050078.png)
